molecular formula C15H21N3O B14923136 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole

5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole

Cat. No.: B14923136
M. Wt: 259.35 g/mol
InChI Key: LQPUCVXPJUUJFP-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole is a chemical compound with the molecular formula C15H21N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoxazole ring substituted with a tert-butyl group and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole typically involves the reaction of 5-tert-butyl-2-aminobenzoxazole with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole is unique due to its specific combination of a benzoxazole ring with a tert-butyl group and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

5-tert-butyl-2-piperazin-1-yl-1,3-benzoxazole

InChI

InChI=1S/C15H21N3O/c1-15(2,3)11-4-5-13-12(10-11)17-14(19-13)18-8-6-16-7-9-18/h4-5,10,16H,6-9H2,1-3H3

InChI Key

LQPUCVXPJUUJFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCNCC3

Origin of Product

United States

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